REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[F:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([F:9])=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([F:8])[CH:7]=1
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Name
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|
Quantity
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31.7 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)F)F
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Name
|
|
Quantity
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110 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 1 hr while temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to crystallize
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Type
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ADDITION
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Details
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by mixing the reaction mixture with ice-water (500 ml)
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Type
|
FILTRATION
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Details
|
the yellow crystals were filtered
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Type
|
WASH
|
Details
|
washed with cold water
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Type
|
CUSTOM
|
Details
|
dried in fume hood overnight
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Duration
|
8 (± 8) h
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1F)[N+](=O)[O-])F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |